(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid
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Description
Scientific Research Applications
Mechanisms of Pyrolysis of Polysaccharides
Research into the pyrolysis of polysaccharides has explored the chemical mechanisms involved in the formation of small carbon chain compounds, such as glycolaldehyde, acetol, acetic acid, and formic acid. These studies, focusing on various glucans and synthetic polymers, aim to understand the effects of linkage types and inorganic additives on pyrolytic pathways. The findings from these investigations offer insights into the production of carboxylic acids from carbon oxide and water, facilitated by catalysts on iron-nickel sulfide surfaces, which have implications for primordial chemistry and the origin of life (Ponder & Richards, 1994; Ponder & Richards, 2010).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes have been reviewed for their anticarcinogenicity and toxicity, showcasing significant biological properties. These complexes, incorporating ligands such as acrylates, carboxylic acids, and peptides, demonstrate high cytotoxic activity against various cell lines. Their effectiveness is attributed to the stable ligand–Sn bonds and the lipophilicity conferred by the organotin moiety, which enhances their antitumor activity. Such studies highlight the potential of these complexes in cancer therapy and the importance of the organotin structure in their biological activity (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
properties
IUPAC Name |
2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXDUMDULDHIEA-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427023 |
Source
|
Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
CAS RN |
32991-17-6 |
Source
|
Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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